Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate
Description
Properties
CAS No. |
57958-47-1 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-14-19(15-12-18(21)23-4-2)13-10-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
InChI Key |
NSGQKWOLICRDEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-oxopropanoate with 3-ethoxy-3-oxopropylamine and 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(N-Benzyl-N-methylamino)propanoate
- Structure : Benzyl and methyl groups replace the phenethyl and ethoxycarbonylpropyl moieties.
- Molecular Formula: C₁₃H₁₉NO₂ (same as the target compound).
- Key Differences: The benzyl group increases aromaticity but reduces steric bulk compared to the phenethyl chain.
- Applications : Likely used in medicinal chemistry for its simpler amine structure.
Ethyl 3-Cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate
- Structure : Cyclopropyl and p-methylbenzyl groups replace the ethoxycarbonylpropyl and phenethyl substituents.
- Molecular Formula: C₁₆H₂₃NO₂ (higher due to cyclopropyl and methyl additions).
- The p-methylbenzyl group increases hydrophobicity compared to the phenethyl chain .
- Applications : Suited for studies on steric effects in drug design.
Ethyl 3-((R)-2-((1S,2R,4R)-2-hydroxy-4-methylcyclohexyl)-3-((3-ethoxy-3-oxopropyl)amino)propanemido)propanoate (Compound 27)
- Structure : A cyclohexyl-hydroxy-methyl substituent and an additional amide bond.
- Key Differences :
- Applications : Used in chiral synthesis for bioactive molecules.
Ethyl 3-(2-Nitrophenyl)-3-oxopropanoate
- Structure : A nitro group and ketone replace the amine and ester functionalities.
- Molecular Formula: C₁₁H₁₁NO₅.
- Key Differences :
- Applications : Intermediate in explosives or dye synthesis.
Q & A
Q. What are the established synthetic routes for Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via two primary routes:
- Esterification : Reacting a carboxylic acid precursor (e.g., 3-[(3-carboxypropyl)-(2-phenylethyl)amino]propanoic acid) with ethanol under acid catalysis (e.g., H₂SO₄) at reflux conditions. This method yields ~60–75% but requires careful control of stoichiometry and catalyst loading to minimize side reactions .
- Multi-Component Coupling : Advanced methods like Buchwald-Hartwig amination () or Ugi-Smiles reactions () enable incorporation of the 2-phenylethylamino group. These routes often require palladium catalysts, ligands (e.g., Xantphos), and inert atmospheres, achieving higher regioselectivity (yields: 70–90%) .
Q. Optimization Tips :
- Use continuous flow reactors for scalable esterification (improves yield by 10–15%) .
- For coupling reactions, maintain temperatures between 80–100°C and employ degassed solvents to prevent catalyst deactivation .
Q. How is the structure of this compound confirmed through spectroscopic methods?
Methodological Answer: Key spectroscopic techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 3.5–4.3 ppm (ester -OCH₂ and N-CH₂ groups), and δ 7.2–7.4 ppm (phenyl protons) .
- ¹³C NMR : Peaks at ~170–175 ppm confirm ester carbonyl groups, while aromatic carbons appear at 125–140 ppm .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 335.4 ([M+H]⁺) aligns with the molecular formula C₁₈H₂₅NO₅ .
Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Aryl Hydrocarbon Receptor (AhR) Modulation : In vitro assays show competitive binding to AhR (IC₅₀ ~10 µM), suggesting potential as a regulator of xenobiotic metabolism. Activity was assessed via luciferase reporter gene assays in human keratinocytes .
- Enzyme Inhibition : Structural analogs (e.g., ethyl 3-oxopropanoate derivatives) exhibit moderate inhibition of cytochrome P450 enzymes (CYP3A4), indicating possible metabolic interactions .
Experimental Design : Use HEK293 cells transfected with AhR-responsive plasmids and measure luminescence after 24-hour exposure to the compound .
Advanced Research Questions
Q. What are the mechanistic considerations in the Buchwald-Hartwig amination used in its synthesis?
Methodological Answer: The reaction proceeds via oxidative addition of a palladium catalyst (e.g., Pd(OAc)₂) to a brominated precursor, followed by coordination of the 2-phenylethylamine nucleophile. Key factors include:
- Ligand Effects : Bulky ligands (e.g., DavePhos) accelerate reductive elimination, reducing side products like homocoupled amines .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance Pd solubility but may require scavengers (e.g., molecular sieves) to absorb byproduct HBr .
Contradiction Analysis : reports esterification as a primary route, while emphasizes coupling for functionalized analogs. The choice depends on substituent compatibility.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize the compound’s geometry and calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~4 eV) indicates high electrophilicity at the ester carbonyl groups .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict hydrolysis rates. Higher water content accelerates ester cleavage (t₁/₂ reduced from 48 to 12 hours) .
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) for ester hydrolysis .
Q. What strategies optimize the compound’s stability under varying storage conditions?
Methodological Answer:
- Temperature Control : Store at –20°C in amber vials to prevent thermal degradation (loss <5% over 6 months) .
- Desiccants : Use silica gel to maintain humidity <10%, avoiding hydrate formation that alters solubility .
- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol; aqueous buffers (pH >8) promote ester hydrolysis .
Stability Testing : Monitor via HPLC-UV at 254 nm, tracking degradation peaks over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
